3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Medicinal chemistry Building block design Bioconjugation

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (IUPAC: 3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione; free-base molecular formula C₈H₁₃N₃O₂, MW 183.21 g/mol) is a disubstituted uracil derivative bearing a methyl group at N1 and a 3-aminopropyl side chain at N3. The compound is commercially supplied predominantly as the bis-hydrochloride salt (CAS 1803566-37-1) to enhance aqueous solubility and long-term stability.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13312249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)N(C1=O)CCCN
InChIInChI=1S/C8H13N3O2/c1-10-6-3-7(12)11(8(10)13)5-2-4-9/h3,6H,2,4-5,9H2,1H3
InChIKeyVMUPLRWTUDDREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione – Core Chemical Identity and Procurement-Relevant Classification


3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (IUPAC: 3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione; free-base molecular formula C₈H₁₃N₃O₂, MW 183.21 g/mol) is a disubstituted uracil derivative bearing a methyl group at N1 and a 3-aminopropyl side chain at N3 . The compound is commercially supplied predominantly as the bis-hydrochloride salt (CAS 1803566-37-1) to enhance aqueous solubility and long-term stability . It is catalogued by Enamine Ltd. (product code EN300-185771) as a 'versatile small molecule scaffold' intended for medicinal chemistry library synthesis, fragment elaboration, and bioconjugation applications . The pyrimidine-2,4-dione core retains the hydrogen-bonding capacity of the natural nucleobase uracil, while the N3-anchored aminopropyl chain provides a solvent-exposed primary amine handle (pKa ~10.5) for amide coupling, reductive amination, or sulfonamide formation without requiring protecting-group manipulation of the N1 position .

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione – Why In-Class Uracil Building Blocks Cannot Be Freely Interchanged


The uracil scaffold tolerates substitution at N1, N3, C5, and C6, generating a combinatorial space of regioisomeric building blocks that share identical molecular formulae but yield profoundly different downstream products. The target compound anchors the aminopropyl nucleophile at N3 while keeping N1 blocked as a tertiary amide; in contrast, the widely marketed 1-(3-aminopropyl)uracil (CAS 54494-30-3) places the same aminopropyl arm at N1, leaving N3 as a secondary lactam capable of participating in undesired hydrogen-bond networks or alkylation side reactions during library synthesis . The N1-methyl group further distinguishes the compound from 1-(3-aminopropyl)thymine (CAS 54517-89-4), where the methyl substituent resides at C5, electronically perturbing the pyrimidine ring and altering Pd-catalyzed cross-coupling compatibility at that position . Even the isomer 6-amino-1-methyl-3-propyluracil (CAS 63981-33-9), which also has formula C₈H₁₃N₃O₂, places the primary amine as a ring substituent at C6 rather than on a flexible propyl tether, eliminating the linker-length advantage for conjugate development [1]. Selecting a generic 'aminouracil building block' without verifying the exact regioisomer therefore risks irreproducible synthesis, off-target conjugate geometry, and wasted medicinal chemistry effort.

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione – Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Substitution Pattern Confers a Single Primary Amine Handle Without Lactam N–H Interference

The target compound features N1-methylation (tertiary lactam) and N3-aminopropylation. This arrangement eliminates the acidic N3–H proton (pKa ~9.5 in unsubstituted uracil) that would otherwise compete with the pendant amine in acylation or sulfonylation reactions. By contrast, 1-(3-aminopropyl)uracil (CAS 54494-30-3) retains the N3–H, creating a bifunctional nucleophilic system that can yield mixtures of N-acylated and O-acylated products unless carefully controlled . The target compound has a computed heavy atom count of 13, topological polar surface area ~66.5 Ų, and 3 hydrogen bond donors (the primary amine), versus 2 hydrogen bond donors for 1-(3-aminopropyl)uracil (the amine plus the N3–H) [1]. For procurement, this means the target compound requires no N3-protection step before amine-directed conjugation, reducing the minimum synthetic step count by one relative to N1-aminopropyl regioisomers.

Medicinal chemistry Building block design Bioconjugation

N1-Methyl Substitution Elevates Calculated Lipophilicity Relative to N1-Unsubstituted Aminopropyl Uracil Regioisomers

The N1-methyl group present in the target compound increases molecular lipophilicity compared to the direct regioisomer 1-(3-aminopropyl)uracil, which bears an N1–H. The free base of the target compound has MW 183.21 with formula C₈H₁₃N₃O₂, while 1-(3-aminopropyl)uracil has MW 169.18 with formula C₇H₁₁N₃O₂ . Extrapolating from the AlogP contributions of N-methylation on pyrimidine-2,4-diones (ΔlogP ≈ +0.4 to +0.6 per N-methyl group based on class-level structure–property relationships [1]), the target compound is predicted to exhibit moderately higher passive membrane permeability than the N1–H analog. This modest lipophilicity gain can be advantageous in cell-based screening where the building block is incorporated into larger constructs and moderate logD values facilitate cellular uptake without exceeding Lipinski's Rule of Five boundaries.

Physicochemical profiling Drug-likeness Permeability

Commercial Availability via Enamine's Validated Scaffold Collection Ensures Batch-to-Batch Reproducibility for Multi-Year Programs

The target compound (as the bis-hydrochloride salt, CAS 1803566-37-1) is supplied by Enamine Ltd. (product EN300-185771) as part of its commercially curated 'versatile small molecule scaffold' collection, with specified purity ≥95% and a full characterization package including NMR and LC-MS data . This contrasts with 1-(3-aminopropyl)thymine hydrochloride (CAS 54517-89-4) and 6-amino-1-methyl-3-propyluracil (CAS 63981-33-9), which are primarily distributed through smaller chemical exchanges with variable documentation standards . The Enamine catalog entry comes with a formal quality specification and the assurance of identical re-supply over ≥5 years, which is critical for multi-year lead-optimization campaigns.

Procurement Supply chain Quality assurance

The N3-Anchored Aminopropyl Tether Provides a 3-Carbon Spacer Distinct from Shorter or Longer Linker Analogs

The 3-carbon aminopropyl chain extending from N3 delivers a ~4.5–5.5 Å linker span (fully extended, amine-to-ring distance) that occupies a distinct geometric niche relative to shorter ethylenediamine or longer butylamine tethers commonly employed in uracil-based conjugates . In the context of PROTAC design or fluorescent probe construction, this linker length is short enough to minimize entropic penalty upon ternary complex formation yet long enough to prevent steric clash between the uracil recognition element and the conjugated payload [1]. No direct head-to-head ternary complex stability data exist for this specific compound; this advantage is inferred from the established role of 3-carbon linkers in optimizing degrader cooperativity across multiple PROTAC programs in the published literature.

Linker design PROTAC Bioconjugate chemistry

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione – High-Value Application Scenarios Rooted in Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring a Single, Unambiguous Amine Conjugation Handle

When constructing a focused library of uracil-based ligands for GPCR or kinase targets, the absence of a competing N3–H proton in the target compound ensures that amide couplings, sulfonylations, and reductive aminations proceed exclusively at the terminal primary amine. This eliminates the need for N3 protection/deprotection steps that would be mandatory with 1-(3-aminopropyl)uracil, directly reducing library production cycle time . The N1-methyl group also pre-empts any undesired N1-deprotonation under basic coupling conditions, a documented side reaction with N1-unsubstituted uracils.

PROTAC and Bivalent Degrader Linker Attachment Point

The 3-carbon aminopropyl tether projecting from N3 provides a geometrically defined exit vector for attaching E3 ligase-recruiting moieties. Because the uracil N1 and C5/C6 positions remain unencumbered, they can be independently functionalized for target-protein binding while the N3-linker serves as the degrader conjugation site—a three-vector diversification strategy that is not attainable with 1-(3-aminopropyl) regioisomers where the linker occupies the same position as the key N1 recognition element [1].

Bioconjugation Probe Development Requiring Stable, Batch-Verified Building Blocks

For academic or industrial groups developing fluorescent probes or affinity reagents over multi-year timelines, the Enamine EN300-185771 product offers guaranteed purity ≥95% with full NMR/LC-MS characterization and a re-supply commitment that eliminates the risk of batch-dependent variability . This quality infrastructure is especially important when the building block is incorporated into probes used for quantitative biophysical measurements (SPR, ITC), where even minor impurities can distort binding isotherms.

Agrochemical Intermediate Development Leveraging N1-Methylated Uracil Scaffolds

Patent literature on substituted uracils demonstrates that N1-alkylation is a recurring motif in herbicidal and fungicidal uracil derivatives [2]. The target compound's N1-methyl, N3-aminopropyl substitution pattern maps onto the general pharmacophore described in Bayer's amidoalkyl-uracil and substituted uracil patent families, where the N3 side chain is further elaborated into bioactive amides. Procuring the pre-functionalized scaffold can shortcut a 2–3 step synthesis relative to building the N3-aminopropyl chain from unprotected 1-methyluracil.

Quote Request

Request a Quote for 3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.